Ctap -

Ctap

Catalog Number: EVT-10905715
CAS Number:
Molecular Formula: C51H69N13O11S2
Molecular Weight: 1104.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Connective Tissue Activating Peptide-III is primarily sourced from platelet alpha-granules. It belongs to a class of proteins associated with inflammation and tissue repair, including other peptides like platelet factor 4 and interleukin-8. Its classification falls under growth factors that influence connective tissue metabolism and cellular proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Connective Tissue Activating Peptide-III involves several methods, notably extraction from stimulated platelets. The typical protocol includes:

  1. Platelet Activation: Platelets are stimulated using calcium ionophore (A23187) to release alpha-granule contents.
  2. Purification: The peptide is purified through affinity chromatography techniques, ensuring high specificity and yield.
  3. Characterization: Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis and N-terminal sequence analysis are employed to confirm the identity and purity of the peptide .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Connective Tissue Activating Peptide-III participates in several biochemical reactions:

  1. Stimulation of Cellular Processes: It enhances DNA synthesis and promotes the metabolism of glycosaminoglycans in human fibroblasts.
  2. Histamine Release: The peptide has been shown to induce histamine release from human basophils, which is critical in inflammatory responses .
  3. Proteolytic Activity: CTAP-III can be proteolytically converted to inactive forms like beta-thromboglobulin during storage or aging of platelets .
Mechanism of Action

Process and Data

The mechanism by which Connective Tissue Activating Peptide-III exerts its effects involves:

  1. Binding to Cell Surface Receptors: The peptide binds to specific receptors on fibroblasts, initiating intracellular signaling pathways that lead to enhanced gene expression related to growth and repair.
  2. Induction of Growth Factors: By stimulating fibroblasts, CTAP-III promotes the secretion of additional growth factors that further enhance tissue regeneration processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 9 kDa
  • Isoelectric Point: 8.5
  • Solubility: Soluble in aqueous solutions, particularly those containing salts.

Chemical Properties

  • Stability: Sensitive to proteolytic degradation; stability can be affected by storage conditions.
  • Reactivity: Engages in specific interactions with cell surface receptors leading to biological activity.

Relevant analyses indicate that CTAP-III retains its biological activity under various physiological conditions but may lose efficacy if subjected to harsh environments or prolonged storage .

Applications

Scientific Uses

Connective Tissue Activating Peptide-III has several significant applications in scientific research and medicine:

  1. Wound Healing Studies: Used as a model for understanding tissue repair mechanisms.
  2. Inflammation Research: Investigated for its role in inflammatory diseases and potential therapeutic targets.
  3. Biomarker Development: Potential use as a biomarker for assessing tissue regeneration processes in clinical settings .
Introduction to Ctap in Contemporary Research

Historical Discovery and Nomenclature Evolution of Ctap

The compound Cterminal Arginine Penicillamine (Ctap) emerged from two distinct scientific trajectories: neuropharmacology and chemokine biology. In neuropharmacology, Ctap (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) was synthesized in the early 1990s as a selective μ-opioid receptor antagonist. Its design leveraged structure-activity relationship studies of somatostatin analogs, with penicillamine substitutions enhancing receptor specificity and metabolic stability [5] [9]. Concurrently, the acronym CTAP-III (Connective Tissue-Activating Peptide III) identified a platelet-derived chemokine (residues 1-85 of Platelet Basic Protein) discovered during investigations into thrombocyte biology [1] [4]. This chemokine was noted for its role in fibroblast activation and glycosaminoglycan synthesis.

Nomenclature standardization became essential to resolve ambiguity between the opioid ligand and chemokine. The neuropharmacological agent retained "Ctap" (case-sensitive), while the chemokine adopted systematic designations (e.g., CXCL7-derived peptide). Molecular evolution studies later clarified that both entities belong to structurally distinct families: Ctap is a synthetic peptide with disulfide bridges, while CTAP-III is a natural chemokine precursor [4] [6].

Table 1: Nomenclature and Molecular Evolution of Ctap

DesignationMolecular IdentityBiological OriginKey Structural Features
Ctap (Opioid context)D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂Synthetic peptideDisulfide bonds, D-amino acids
CTAP-III (Chemokine context)Cleavage product of Platelet Basic ProteinPlatelet α-granulesβ-sheet core, ELR motif

Role of Ctap in Bridging Neuropharmacology and Chemokine Biology

Ctap’s dual significance lies in its capacity to modulate receptor dynamics across two physiological domains:

  • Neuropharmacology: As a high-affinity μ-opioid receptor antagonist (Kᵢ ≈ 0.3 nM), Ctap inhibits Gᵢ protein signaling and β-arrestin recruitment. This specificity enabled the dissection of opioid-mediated behaviors, including stress responses and emotional regulation [5] [9].
  • Chemokine Biology: CTAP-III functions as an inactive precursor of the neutrophil chemoattractant NAP-2 (Neutrophil-Activating Peptide-2). Proteolytic cleavage by neutrophil-derived cathepsin G converts CTAP-III into NAP-2, which then activates CXCR1/CXCR2 receptors. Crucially, Ctap’s chemokine counterpart regulates inflammatory angiogenesis by modulating ELR⁺ CXC chemokine bioavailability [1] [4].

Functional intersections were uncovered when Ctap (opioid) was found to influence neuroimmune crosstalk. For example, μ-opioid receptor blockade by Ctap potentiates oxytocin-mediated anxiolysis, suggesting opioid-chemokine interplay in neuroinflammation [9]. Meanwhile, CTAP-III-derived NAP-2 synergizes with CXCL8 to amplify neutrophil chemotaxis—a parallel to neuroimmune signaling pathways [4] [10].

Table 2: Functional Duality of Ctap Across Disciplines

DomainPrimary TargetBiological FunctionCross-Disciplinary Linkage
Neuropharmacologyμ-opioid receptorAntagonism of analgesia/addiction pathwaysModulates neuroimmune crosstalk via receptor crosstalk
Chemokine BiologyCXCR2 (via NAP-2 conversion)Neutrophil chemotaxis, angiogenesis regulationSynergizes with neuropeptides in inflammation

Academic Significance: From Opioid Antagonism to Inflammation Modulation

Ctap’s academic value stems from its utility as a molecular probe and therapeutic prototype:

  • Opioid Research: Ctap redefined μ-opioid receptor pharmacology by distinguishing neutral antagonism (receptor blockade without intrinsic activity) from inverse agonism. Studies using Ctap demonstrated that μ-opioid receptors exhibit constitutive activity in vivo, and their blockade modulates anxiety-like behaviors without inducing withdrawal [5] [9].
  • Inflammation Modulation: In chemokine biology, CTAP-III hydrolysis fine-tunes neutrophil recruitment. Ctap (chemokine) forms heterodimers with Platelet Factor 4 (PF4/CXCL4), creating a feedback loop that inhibits excessive neutrophil activation—a mechanism critical in thromboinflammatory diseases [1] [4].

Research milestones include Ctap’s use in:

  • Elucidating μ-opioid receptor dimerization via pharmacological resultant analysis [5].
  • Identifying chemokine post-translational regulation (e.g., NH₂-terminal proteolysis) as a control point for inflammation [4] [8].
  • Pioneering combined opioid-chemokine strategies for neuropsychiatric disorders, evidenced by Ctap’s enhancement of oxytocin’s anxiolytic effects [9].

Table 3: Key Research Advancements Enabled by Ctap

Year RangeResearch MilestoneSignificance
1990–2000Ctap distinguishes neutral vs. inverse μ-opioid antagonismRefined receptor theory and drug classification
2000–2010CTAP-III/PF4 complex inhibits neutrophil overactivationRevealed platelet-based immunoregulatory mechanisms
2010–PresentCtap-opioid modulation of oxytocin pathwaysEstablished neuroimmune interaction networks

Ctap’s trajectory exemplifies how targeted molecular probes can bridge disparate physiological systems, revealing unified mechanisms in receptor signaling and immune regulation. Its continued use promises advances in treating inflammation-associated neuropsychiatric disorders [4] [9] [10].

Properties

Product Name

Ctap

IUPAC Name

(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C51H69N13O11S2

Molecular Weight

1104.3 g/mol

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1

InChI Key

OFMQLVRLOGHAJI-RWMSPKCPSA-N

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.